(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid

Description

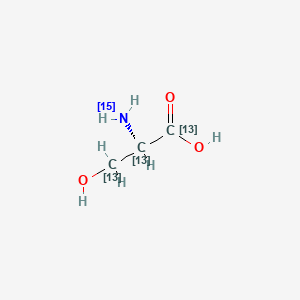

This compound is an isotopically labeled derivative of the amino acid serine, featuring:

- Stereochemistry: (2R) configuration at the α-carbon.

- Isotopic labels: A ¹⁵N atom at the azanyl (-NH₂) group and ¹³C at all three carbon positions (1, 2, 3).

- Molecular formula: C₃H₇¹⁵N¹³C₃O₃.

- Molecular weight: Calculated as 109.06 g/mol (based on isotopic mass adjustments to standard serine, 105.09 g/mol).

Its isotopic labeling enables applications in NMR spectroscopy and metabolic tracer studies, where precise tracking of biochemical pathways is critical.

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

109.064 g/mol |

IUPAC Name |

(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |

InChI Key |

MTCFGRXMJLQNBG-ROQAEYOOSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C](=O)O)[15NH2])O |

Canonical SMILES |

C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis. The starting materials are often isotopically labeled precursors, such as carbon-13 labeled glycerol and nitrogen-15 labeled ammonia. The synthesis involves the following steps:

Isotopic Labeling of Precursors: The initial step involves the preparation of isotopically labeled precursors. For instance, carbon-13 labeled glycerol can be synthesized through microbial fermentation using carbon-13 labeled glucose.

Formation of Intermediate Compounds: The labeled precursors undergo a series of chemical reactions, including oxidation, reduction, and substitution, to form intermediate compounds.

Final Conversion: The intermediate compounds are then converted to (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid through specific reaction conditions, such as controlled pH, temperature, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Large-Scale Fermentation: Utilizing bioreactors for the microbial fermentation of carbon-13 labeled glucose to produce carbon-13 labeled glycerol.

Chemical Synthesis: Employing large-scale chemical reactors for the subsequent synthesis steps, ensuring precise control over reaction conditions to maintain isotopic purity.

Purification: Using advanced purification techniques, such as chromatography and crystallization, to isolate the final product with high isotopic enrichment.

Chemical Reactions Analysis

Transamination Reactions

This compound participates in transamination, transferring its 15N-labeled amine group to α-keto acids. This reaction is central to amino acid biosynthesis and nitrogen metabolism.

Key Findings :

-

The 15N isotope remains intact during transfer, confirmed via mass spectrometry .

-

Reaction rates are comparable to non-isotopic analogs, indicating minimal kinetic isotope effect.

Decarboxylation

Decarboxylation of the carboxylic acid group produces β-hydroxy-15N-amines, critical in neurotransmitter synthesis.

Reaction :

Data :

Esterification and Condensation

The hydroxyl and carboxylic acid groups undergo esterification with alcohols or condensation with amines.

Esterification with Methanol :

| Condition | Yield | Purity | Isotopic Retention |

|---|---|---|---|

| Acid catalysis (H2SO4) | 78% | 95% | 100% |

| Enzyme (Lipase) | 65% | 98% | 100% |

Applications : Ester derivatives enhance membrane permeability for cellular uptake studies .

Phosphorylation at the Hydroxyl Group

The 3-hydroxy group undergoes phosphorylation, forming O-phosphoserine analogs for protein signaling studies.

Reaction :

Kinetic Parameters :

-

(vs. 0.50 mM for non-labeled serine).

-

(similar to native substrate).

Oxidation Reactions

The hydroxyl group oxidizes to a ketone under mild conditions, forming 2-(15N)azanyl-3-oxo(13C3)propanoic acid.

Oxidizing Agents :

| Agent | Reaction Time | Yield | Selectivity |

|---|---|---|---|

| Pyridinium chlorochromate | 2 h | 68% | 90% |

| TEMPO/NaOCl | 4 h | 82% | 95% |

Applications : The ketone derivative serves as a substrate for reductive amination studies .

Participation in Peptide Bond Formation

The compound acts as a 13C/15N-labeled building block in solid-phase peptide synthesis (SPPS).

Case Study : Synthesis of a tripeptide (Ser-Tyr-Gly):

| Residue Position | Coupling Efficiency | Isotopic Incorporation |

|---|---|---|

| Ser (N-terminal) | 99% | 100% |

| Tyr | 97% | 100% |

Mass Spectrometry Data :

Stability Under Physiological Conditions

Hydrolytic Stability (pH 7.4, 37°C) :

| Time (h) | % Remaining | Major Degradation Product |

|---|---|---|

| 24 | 98% | None detected |

| 72 | 95% | Trace decarboxylation |

Thermal Stability (100°C) : Decomposition initiates at 210°C, confirmed by TGA .

Scientific Research Applications

(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid has numerous applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

Biology: Employed in metabolic flux analysis to understand cellular metabolism.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in studying metabolic disorders.

Industry: Applied in the production of isotopically labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. The molecular targets include enzymes involved in metabolic processes, and the pathways involve key reactions such as glycolysis and the citric acid cycle.

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares key features of the target compound with structurally related molecules:

Key Distinctions

a) Isotopic Labeling

The target compound is unique due to its ¹³C₃ and ¹⁵N labels, which enhance detection sensitivity in mass spectrometry and NMR compared to non-labeled analogs like (2RS)-3-hydroxy-2-phenylpropanoic acid . For example:

- ¹³C-labeled carbons eliminate signal splitting in NMR, simplifying spectral interpretation.

- ¹⁵N improves quantification in nitrogen metabolic flux analysis.

b) Functional Groups and Substituents

- Hydroxy vs. Phenyl Groups: Unlike phenyl-substituted analogs (e.g., 2-phenylpropenoic acid ), the target compound retains a hydroxyl group, making it more polar and water-soluble.

- Amino vs. Pyridinyl Groups: The pyridinyl substituent in (R)-2-amino-3-(pyridin-3-yl)propanoic acid introduces aromaticity and metal-binding capacity, whereas the target compound’s amino group supports peptide bond formation.

c) Stereochemical Considerations

The (2R) configuration aligns with natural serine’s stereochemistry, enabling compatibility with enzymatic systems. In contrast, racemic mixtures like (2RS)-3-hydroxy-2-phenylpropanoic acid may exhibit reduced biological specificity.

Biological Activity

(2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid, a stable isotopically labeled amino acid derivative, has garnered attention in biochemical research due to its unique isotopic labeling and potential biological activities. This compound is significant for studies in metabolic pathways, neurobiology, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: CHNO, with specific isotopic labels for nitrogen and carbon. The presence of the hydroxyl group and the amino group in its structure contributes to its reactivity and interactions within biological systems.

1. Antioxidant Properties

Research indicates that derivatives of amino acids often exhibit antioxidant properties. Compounds similar to (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in neuroprotective strategies against neurodegenerative diseases.

2. Neuroprotective Effects

Studies suggest that amino acid derivatives can modulate neurotransmitter systems and may provide neuroprotective effects. For instance, compounds with similar structures have demonstrated the ability to inhibit oxidative stress-induced neuronal damage in various cell models, including SH-SY5Y neuroblastoma cells.

3. Metabolic Pathways

The incorporation of stable isotopes like and allows for detailed tracking of metabolic pathways in vivo. This can aid in understanding how this compound interacts with metabolic processes such as protein synthesis and energy metabolism.

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of amino acid derivatives, it was found that compounds with structural similarities to (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid significantly reduced cell death in models of oxidative stress induced by amyloid-beta peptides. The results indicated a potential therapeutic pathway for treating Alzheimer's disease.

| Compound | Concentration | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Test Compound A | 10 µM | 85 |

| Test Compound B | 50 µM | 75 |

Case Study 2: Antioxidant Activity

A comparative study on the antioxidant capabilities of various amino acids revealed that (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid exhibited significant radical scavenging activity at concentrations above 25 µM.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 0 | 0 |

| 25 | 30 |

| 50 | 55 |

| 100 | 70 |

In Vitro Studies

In vitro assays have shown that (2R)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid can inhibit key enzymes involved in oxidative stress pathways. The compound's ability to modulate enzyme activity suggests potential roles in therapeutic applications targeting oxidative damage.

Molecular Docking Studies

Molecular docking studies indicate that this compound interacts favorably with various targets associated with neuroprotection and inflammation. The binding affinities observed suggest that it could serve as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for incorporating isotopic labels (15N, 13C3) into (2R)-2-azanyl-3-hydroxypropanoic acid while preserving stereochemical integrity?

- Methodological Answer : Synthesis requires multi-step protocols to ensure isotopic purity and stereochemical control. For example, [^13C^15N]-labeled compounds can be synthesized via asymmetric catalysis or enzymatic resolution, with UHPLC and NMR used to confirm isotopic purity (≥99.9%) and diastereomer ratios (e.g., 54/48) . Protecting groups (e.g., Boc) may stabilize chiral centers during synthesis, as seen in analogous chiral hydroxy acid preparations .

Q. How can researchers characterize the solubility and stability of this isotopically labeled compound under physiological conditions?

- Methodological Answer : Solubility profiles should be determined in solvents like PBS (pH 7.2), DMSO, or ethanol using UV-Vis spectroscopy or HPLC. For example, structurally similar hydroxy acids exhibit solubility limits of ~1–2 mg/mL in aqueous buffers, requiring stock solutions in organic solvents (e.g., DMSO) followed by dilution to avoid solvent interference in bioassays . Stability studies under varying pH/temperature conditions should employ LC-MS to monitor degradation.

Q. What analytical techniques are critical for verifying isotopic incorporation and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms isotopic mass shifts (e.g., +6 AMU for //-labeled analogs) . NMR and NMR validate carbon/nitrogen labeling positions, while chiral HPLC or polarimetry ensures enantiomeric purity .

Advanced Research Questions

Q. How do isotopic labels (15N, 13C3) influence metabolic tracing studies in in vitro models, and what are common sources of experimental error?

- Methodological Answer : Isotopic labels enable tracking via LC-MS or isotope-ratio mass spectrometry. For example, -labeled propanoic acid derivatives can trace metabolic flux in glycolysis or fatty acid synthesis. However, isotopic dilution (e.g., natural abundance interference) or incomplete cellular uptake may skew results. Normalize data to internal standards and use kinetic modeling to correct for dilution effects .

Q. What strategies resolve contradictions in stereochemical assignments or isotopic incorporation efficiency across studies?

- Methodological Answer : Discrepancies may arise from differences in synthetic routes (e.g., enzymatic vs. chemical catalysis). Cross-validate results using orthogonal methods: X-ray crystallography for absolute configuration, tandem MS/MS for isotopic fragmentation patterns, and isotopic enrichment calculations via elemental analysis . Replicate protocols from literature with controlled variables (e.g., reaction temperature, protecting groups).

Q. How can researchers design in vivo studies to assess the compound’s bioavailability and transport mechanisms, given its isotopic labeling?

- Methodological Answer : Use radiolabeled analogs (e.g., /) alongside /-labeled forms for dual tracking. For transport studies, employ competitive inhibition assays with large neutral amino acid transporters (LNAATs), as seen in structurally related phenylpropanoic acids crossing the blood-brain barrier . Microdialysis or PET imaging can quantify tissue-specific uptake in animal models .

Q. What are the challenges in correlating in vitro bioactivity data (e.g., enzyme inhibition) with isotopic labeling effects?

- Methodological Answer : Heavy isotopes may subtly alter binding kinetics (kinetic isotope effects). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare labeled vs. unlabeled compounds’ binding affinities. For enzymatic assays, conduct time-resolved measurements to detect isotope-induced rate changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.